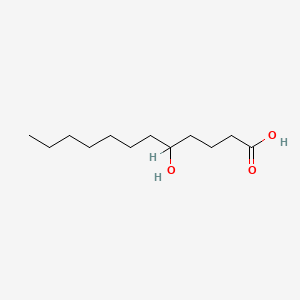

5-Hydroxydodecanoic acid

Description

Contextualization within the Hydroxy Fatty Acid Research Domain

Hydroxy fatty acids (HFAs) are a distinct class of lipids characterized by the presence of at least one hydroxyl group along their aliphatic chain. gerli.com These compounds are widely distributed in nature and are involved in various biotransformation and oxidation processes in living organisms. gerli.com The presence of the hydroxyl group confers unique chemical and physical properties to these molecules, making them subjects of interest in biomedicine, environmental toxicology, and organic geochemistry. gerli.com

The HFA research domain is broad, encompassing molecules that can be saturated or unsaturated and feature hydroxyl groups at various positions. gerli.com For instance, some HFAs are produced through the activity of lipoxygenase enzymes on polyunsaturated fatty acids. gerli.com Research has also expanded into a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). mdpi.com Discovered in 2014, FAHFAs are formed by an ester linkage between a fatty acid and a hydroxy fatty acid. mdpi.com These lipids have demonstrated a range of biological activities, including anti-inflammatory effects and improvements in glucose uptake, highlighting a key area of contemporary lipid research. mdpi.comnih.govmdpi.com The study of individual HFAs like 5-hydroxydodecanoic acid provides foundational knowledge for understanding the roles of these more complex lipid structures.

Significance of Specific Hydroxyl Position Isomers in Fatty Acid Studies

The position of the hydroxyl group on the fatty acid carbon chain is a critical determinant of the molecule's biological function and activity. gerli.comgerli.com Different positional isomers, while structurally similar, can exhibit markedly different properties and engage in distinct biochemical pathways.

Research has consistently demonstrated this positional significance:

2-Hydroxy Fatty Acids (α-Hydroxy Acids): These are found in specialized tissues, particularly in the brain as constituents of cerebrosides, and also in plant and animal wool waxes. gerli.com Their presence in sphingolipids of spermatozoa suggests a potential role in reproduction. gerli.com

3-Hydroxy Fatty Acids (β-Hydroxy Acids): These are recognized as important biomarkers for the presence of endotoxins and Gram-negative bacteria in environmental samples like atmospheric aerosols. gerli.comavantiresearch.com

12-Hydroxy Fatty Acids: The most well-known example is ricinoleic acid (12-hydroxy-9-octadecenoic acid), the primary component of castor oil. gerli.com It is the only hydroxylated fatty acid with major industrial applications in oleochemistry. gerli.com

Positional Influence on Biological Activity: Studies comparing different HFA isomers have revealed that function is position-dependent. For example, in a study on the anti-obesity effects of various hydroxy stearic acids on 3T3-L1 cells, all tested hFAs suppressed lipid accumulation, but their underlying molecular mechanisms differed. oup.com Similarly, the inhibiting effect of hydroxy conjugated octadecadienoic acid on lipid accumulation was found to be greater for the isomer with a hydroxyl group at the C13 position than at the C9 position. oup.com Furthermore, research on flavonoid-fatty acid conjugates has shown that the cytotoxic activity of the resulting esters is strongly dependent on the hydroxyl group's position on the flavonoid ring and the type of fatty acid used. mdpi.com

This evidence underscores that the specific location of the hydroxyl functional group is not a minor structural detail but a crucial factor that dictates the fatty acid's role and interactions within biological systems. Therefore, the study of a specific isomer like this compound is essential for accurately mapping its unique biochemical functions.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxydodecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-8-11(13)9-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNOENXQFNYMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019117 | |

| Record name | 5-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7779-95-5 | |

| Record name | 5-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | xi-5-Hydroxydodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic and Biotechnological Pathways for Hydroxylated Dodecanoic Acids

Biosynthesis of Hydroxy Fatty Acids via Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (CYPs or P450s) are a versatile superfamily of heme-containing enzymes known for their ability to catalyze the oxidation of a wide array of substrates, including fatty acids. mdpi.comresearchgate.net These enzymes are pivotal in the biosynthesis of hydroxy fatty acids, introducing hydroxyl groups at various positions along the fatty acid chain. researchgate.net The hydroxylation reaction catalyzed by P450s involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond of the substrate. researchgate.net

A key feature of cytochrome P450 fatty acid hydroxylases is their regioselectivity, which determines the position of hydroxylation on the fatty acid backbone. researchgate.net This selectivity can be broadly categorized into terminal (ω), sub-terminal (ω-1, ω-2, etc.), and in-chain hydroxylation. researchgate.netengconfintl.org The regioselectivity is dictated by the enzyme's active site architecture, which governs how the fatty acid substrate binds and is oriented relative to the reactive heme-iron center. d-nb.info

Several families of cytochrome P450s exhibit fatty acid hydroxylation activity. For instance, enzymes belonging to the CYP4 family, such as CYP4A and CYP4B, are known to preferentially hydroxylate the terminal (ω) carbon of medium to long-chain fatty acids. nih.govrsc.org In contrast, other P450s, like members of the CYP152 family, can hydroxylate at the α- and β-positions, near the carboxyl group. engconfintl.orgebi.ac.uk The CYP152A1 (P450Bsβ) from Bacillus subtilis, for example, hydroxylates long-chain fatty acids at both the α- and β-positions. ebi.ac.ukresearchgate.net

The chain length of the fatty acid substrate also significantly influences the hydroxylation activity and regioselectivity. Some enzymes display a narrow substrate specificity, while others can act on a broader range of fatty acids. For example, P450 2C2 has been shown to hydroxylate C9-C13 fatty acids at different positions depending on their chain length, with undecanoate being almost exclusively hydroxylated at the ω-1 position. oup.com A study on P450-TT demonstrated excellent regioselectivity for the C5 position of decanoic acid, with 90% of the product being 5-hydroxydecanoic acid. manchester.ac.uk

The following table summarizes the regioselectivity of different P450 enzymes towards various fatty acid substrates.

| Enzyme | Source Organism | Substrate | Major Hydroxylation Position(s) |

| CYP153A | Marinobacter aquaeolei | Dodecanoic acid | ω |

| P450-TT | Not specified | Decanoic acid | 5-hydroxy (90%) |

| P450 2C2 | Not specified | Undecanoate | ω-1 |

| CYP152A1 (P450Bsβ) | Bacillus subtilis | Long-chain fatty acids | α and β |

| CYP4A | Various | Medium to long-chain fatty acids | ω |

This table provides a summary of the regioselectivity of selected P450 enzymes based on available research data. nih.govebi.ac.ukoup.commanchester.ac.uknih.gov

One approach involves mutating residues that line the substrate-binding pocket to alter the orientation of the fatty acid. For example, a single mutation (G307A) in CYP153A from Marinobacter aquaeolei resulted in increased catalytic efficiency towards medium-chain fatty acids. nih.gov In another study, extensive site-directed and site-saturation mutagenesis of BAMF2522, a self-sufficient CYP from Bacillus amyloliquefaciens, yielded variants with greatly increased regioselectivity for in-chain positions (ω-4 to ω-9) of various medium to long-chain fatty acids. mdpi.com

Ancestral sequence reconstruction is another innovative strategy to generate novel biocatalysts. This method was used to resurrect 11 catalytically active CYP116B ancestors, each displaying a unique regioselectivity fingerprint that varied from subterminal in older ancestors to mid-chain in the lineage leading to the extant P450-TT. nih.gov Furthermore, creating fusion proteins can enhance enzyme efficiency. For instance, a chimeric protein fusing the monooxygenase CYP153A from Marinobacter aquaeolei to the reductase domain of P450 BM3 from Bacillus megaterium was shown to be three times more efficient than other redox systems. nih.gov

These engineered biocatalysts hold significant promise for the targeted production of specific hydroxy fatty acid isomers that are difficult to synthesize through conventional chemical methods.

Microbial Biotransformation of Dodecanoic Acid and its Derivatives

Microbial biotransformation, utilizing whole microbial cells as catalysts, offers a practical and cost-effective approach for producing hydroxylated fatty acids. frontiersin.org This strategy leverages the inherent metabolic pathways of microorganisms and can be further enhanced through genetic engineering.

Whole-cell bioconversion is a widely used method for producing ω-hydroxydodecanoic acid. In this system, microorganisms capable of expressing active fatty acid hydroxylases are cultured and then used to convert dodecanoic acid into its ω-hydroxylated form. Escherichia coli and various yeast species, such as Candida tropicalis and Saccharomyces cerevisiae, are commonly employed as host organisms for expressing heterologous P450 systems. nih.govoup.commdpi.com

A key advantage of whole-cell systems is that they provide the necessary redox partners (reductases) and cofactors (NADPH) required for P450 activity, eliminating the need for their external addition. nih.gov For example, a whole-cell biocatalyst using E. coli expressing an engineered fusion protein of CYP153A from Marinobacter aquaeolei and the reductase domain of P450 BM3 produced 1.2 g/L of ω-hydroxydodecanoic acid from 10 g/L of dodecanoic acid. nih.gov In another study, a novel monooxygenase, CYP153AL.m from Limnobacter sp. 105 MED, was used in a whole-cell biotransformation system to produce 2 g/L of 12-hydroxydodecanoic acid from 4 g/L of dodecanoic acid. mdpi.com

The table below presents examples of whole-cell bioconversion systems for ω-hydroxydodecanoic acid production.

| Host Organism | Enzyme System | Substrate | Product Concentration | Reference |

| Escherichia coli | CYP153AM. aq.-CPRBM3 fusion | Dodecanoic Acid | 1.2 g/L | nih.gov |

| Escherichia coli | CYP153AL.m with redox partners | Dodecanoic Acid | 2 g/L | mdpi.com |

| Escherichia coli | AlkBGT | Dodecanoic Acid | 249.03 mg/L | frontiersin.org |

| Saccharomyces cerevisiae | CYP52A17SS | Coconut milk wastewater (containing lauric acid) | ~60 µg/L (12-HDDA) | mdpi.com |

This table highlights different microbial systems and their efficiency in producing ω-hydroxydodecanoic acid.

Fermentation processes provide a platform for the de novo synthesis of hydroxylated fatty acids from simple carbon sources or the biotransformation of fatty acid feedstocks. In some cases, the production of hydroxylated fatty acids is an intermediate step in the biosynthesis of other valuable molecules, such as lactones. For example, engineered Yarrowia lipolytica has been used to produce γ-dodecalactone from oleic acid, a process that involves the hydroxylation of the fatty acid followed by chain-shortening via β-oxidation. dtu.dk

Sourdough fermentation has also been shown to generate hydroxylated fatty acids. Lactobacillus hammesii can convert linoleic acid into monohydroxy octadecenoic acid, which exhibits antifungal properties. nih.govasm.org While not dodecanoic acid, this demonstrates the potential of fermentation to produce a variety of hydroxylated fatty acids. The production of δ-decalactone and δ-dodecalactone has been achieved through the fermentation of 5-hydroxy-2-decenoic acid and 5-hydroxy-2-dodecanoic acid using Clostridium tyrobutyricum. google.com

To improve the efficiency of microbial production of hydroxylated fatty acids, various genetic engineering strategies are employed. nih.gov These strategies aim to increase the expression and activity of the hydroxylating enzymes, enhance substrate uptake, and block competing metabolic pathways. nih.govmdpi.com

One common approach is to overexpress the gene encoding the desired fatty acid hydroxylase, often under the control of a strong, inducible promoter. frontiersin.org Co-expression of redox partner proteins is also crucial for maximizing the activity of P450 enzymes. nih.gov

Blocking the β-oxidation pathway, which is responsible for fatty acid degradation, is another effective strategy to increase the intracellular pool of the fatty acid substrate and prevent the degradation of the hydroxylated product. Deletion of genes such as fadD and fadE in E. coli has been shown to significantly enhance the yield of ω-hydroxydecanoic acid. frontiersin.org

Enhancing the transport of fatty acids into the cell can also boost production. The co-expression of the fatty acid transporter protein FadL in E. coli has been demonstrated to increase the conversion rate of decanoic acid to ω-hydroxydecanoic acid. frontiersin.org Similarly, co-expressing the outer membrane transporter AlkL from Pseudomonas putida GPo1 in E. coli improved the uptake of aliphatic compounds and increased the productivity of ω-hydroxy dodecanoic acid to 4 g/L. nih.gov

These genetic modifications, often applied in combination, are crucial for developing economically viable microbial platforms for the production of hydroxylated dodecanoic acids and other valuable oleochemicals.

Identification of Biosynthetic Intermediates and Precursors

The biotechnological synthesis of 5-hydroxydodecanoic acid relies on the enzymatic transformation of specific precursors. The identification and optimization of these precursors and the metabolic intermediates are crucial for developing efficient whole-cell or cell-free production systems. The primary pathways involve the direct hydroxylation of a C12 fatty acid or fatty alcohol by specific enzymes.

The most direct precursor for the production of this compound is dodecanoic acid (commonly known as lauric acid). nih.govnih.govnih.gov This saturated fatty acid serves as the substrate for monooxygenase enzymes that introduce a hydroxyl group at a specific carbon position. Another potential precursor is 1-dodecanol , which can be hydroxylated to form 1,5-dodecanediol; this diol can then be further oxidized to yield δ-dodecalactone, the cyclic ester of this compound. nih.gov

The key enzymatic step is the regioselective C-H bond activation and hydroxylation catalyzed by cytochrome P450 (CYP) monooxygenases. rsc.org These enzymes are powerful biocatalysts capable of inserting an oxygen atom into unactivated C-H bonds with high selectivity. frontiersin.org The regioselectivity of the hydroxylation is determined by the specific P450 enzyme used. While many P450s hydroxylate fatty acids at the terminal (ω) or sub-terminal (ω-1, ω-2, ω-3) positions, certain enzymes exhibit a preference for in-chain hydroxylation, including the C5 position. frontiersin.orgnih.gov

For instance, the self-sufficient P450 monooxygenase CYP505E3 from the fungus Aspergillus terreus has been identified as capable of converting dodecanoic acid into this compound. nih.gov Similarly, other P450s, such as P450-TT and P450-JT , have demonstrated high regioselectivity for the C5 position of C10 and C12 fatty acids. manchester.ac.uk In one study, P450-TT showed that over 70% of the hydroxylated product from dodecanoic acid was the C5 isomer. nih.gov

In engineered microbial hosts like Escherichia coli, the production of hydroxylated fatty acids can start from simple carbon sources like glucose. nih.gov In these systems, intermediates of the host's native fatty acid synthesis pathway become the precursors for the final product. The synthesis of dodecanoic acid proceeds through the iterative addition of two-carbon units, involving intermediates such as β-hydroxyacyl-acyl carrier protein (ACP) . asm.org To enhance the availability of the dodecanoic acid precursor for hydroxylation, the host's metabolism is often engineered. This can involve overexpressing thioesterases to release free fatty acids from the fatty acid synthase machinery and knocking out genes involved in β-oxidation (e.g., fadD), which prevents the degradation of the fatty acid precursor. nih.govfrontiersin.org

The table below summarizes key enzymes and their role in producing hydroxylated dodecanoic acids, with a focus on the 5-hydroxy position.

| Enzyme | Source Organism | Precursor | Key Products and Regioselectivity | Citation |

| CYP505E3 | Aspergillus terreus | Dodecanoic acid | This compound (24% regioselectivity) | nih.gov |

| P450-TT | Thermus thermophilus | Dodecanoic acid | This compound (>70% regioselectivity) | nih.govmanchester.ac.uk |

| P450-JT | Jonesia denitrificans | Dodecanoic acid | This compound (>70% regioselectivity) | nih.govmanchester.ac.uk |

| CYP153A | Marinobacter aquaeolei | Dodecanoic acid | ω-Hydroxydodecanoic acid (>95% regioselectivity) | nih.govmdpi.com |

| AlkBGT | Pseudomonas putida GPo1 | Dodecanoic acid | ω-Hydroxydodecanoic acid | frontiersin.org |

| CYP102A1 (BM3) | Bacillus megaterium | Dodecanoic acid | ω-1, ω-2, ω-3 hydroxydodecanoic acid | frontiersin.org |

Detailed research into whole-cell biotransformation has provided insights into the practical application of these enzymatic pathways. Engineered strains of E. coli are frequently used as biocatalysts due to their rapid growth and well-understood genetics. semanticscholar.org These studies highlight the importance of not only the hydroxylation enzyme but also the cellular environment, including cofactor regeneration and substrate transport.

The following table presents findings from specific studies on the biotechnological production of hydroxylated dodecanoic acids.

| Host Organism | Key Genetic Modification / Enzyme System | Precursor | Product(s) | Research Findings | Citation |

| E. coli | Expression of CYP505E3 | Dodecanoic acid | This compound | Demonstrated the synthesis of δ-dodecalactone via the 5-hydroxy intermediate. | nih.gov |

| E. coli (Resting cells) | Expression of P450-TT | Decanoic acid | (S)-5-hydroxydecanoic acid | Achieved 68% conversion of 2 mM decanoic acid. The enzyme showed 90% regioselectivity for the C5 position. | manchester.ac.uk |

| E. coli | Expression of CYP153A-CPR fusion protein and AlkL transporter | Dodecanoic acid methyl ester | ω-Hydroxydodecanoic acid | Produced 4.0 g/L of ω-hydroxydodecanoic acid in a two-phase system. | nih.govsemanticscholar.org |

| E. coli W3110 | Expression of AlkBGT; deletion of fadE and fadD; co-expression of FadL | Dodecanoic acid | ω-Hydroxydodecanoic acid | Produced 249.03 mg/L of ω-hydroxydodecanoic acid with a yield of 0.59 mol/mol. | frontiersin.org |

| Candida viswanathii | Repression of genes for HDA to DDA conversion using Cas13d | Dodecane (B42187) | ω-Hydroxydodecanoic acid (HDA) | Showed that HDA is a metabolic intermediate in the conversion of dodecane to dodecanedioic acid (DDA). | rsc.org |

Investigation of Biological Roles and Metabolic Pathways of Hydroxylated Fatty Acids

Involvement in Lipid Metabolism and Cellular Signaling Pathways

As a hydroxylated medium-chain fatty acid, 5-hydroxydodecanoic acid is implicated in the intricate network of lipid metabolism and cellular communication. Its structural characteristics allow it to participate in pathways that are fundamental to cellular function.

Precursor Roles in Signaling Lipid Biosynthesis

Research indicates that this compound can serve as a precursor in the biosynthesis of signaling lipids, most notably lactones. Lactones are cyclic esters formed from the intramolecular esterification of a hydroxy acid. These molecules are recognized for their roles in chemical communication, such as acting as pheromones. rsc.org

Specifically, this compound can be converted to δ-dodecalactone. acs.org This transformation is significant as it converts a less volatile hydroxy acid into a more volatile lactone, a characteristic that is crucial for its function as a airborne chemical signal. rsc.org The cyclization to a lactone enhances its lipophilicity, facilitating its passage through cell membranes without the need for a transporter. rsc.org This conversion highlights a key role for this compound in generating bioactive signaling molecules.

Furthermore, glyceride esters of this compound, such as glycerol (B35011) 1-(5-hydroxydodecanoate), are recognized as participating in cell signaling pathways. foodb.cahmdb.ca While the precise mechanisms are still under investigation, the involvement of this derivative underscores the potential for this compound to contribute to the complex language of cellular communication.

General Roles in Cellular Energy Metabolism

This compound, as a fatty acid, is a potential source of cellular energy through the process of β-oxidation. hmdb.ca The initial step in its metabolism involves activation to its corresponding acyl-CoA thioester, 5-hydroxydodecanoyl-CoA, a reaction catalyzed by acyl-CoA synthetases located on the mitochondrial outer membrane. molnova.comnih.govhmdb.ca Following activation, it is transported into the mitochondrial matrix where β-oxidation occurs. hmdb.ca

However, studies on the closely related compound 5-hydroxydecanoic acid reveal that its metabolism via β-oxidation can be complex. While it does proceed through the β-oxidation spiral, it has been shown to create a rate-limiting bottleneck. nih.govthegoodscentscompany.com The presence of the hydroxyl group can slow down the enzymatic steps, particularly the action of 3-hydroxyacyl-CoA dehydrogenase. nih.gov This can lead to an inhibition of the metabolism of other fatty acids, suggesting a modulatory role in cellular energy production rather than being a simple substrate. nih.gov Although this data is for a shorter chain analogue, it provides a plausible model for the metabolic fate of this compound.

Enzymatic Activities and Substrate Interactions within Biological Systems

The formation and metabolism of this compound are governed by specific enzymatic reactions. Several enzymes have been identified that can utilize dodecanoic acid as a substrate to produce its hydroxylated derivative.

Key enzymes involved in the synthesis of this compound are members of the cytochrome P450 (CYP) monooxygenase superfamily. These enzymes are known for their ability to catalyze the oxidation of a wide variety of substrates. Research has identified specific P450 enzymes that exhibit regioselectivity for the C5 position of dodecanoic acid:

CYP505E3: This self-sufficient cytochrome P450 monooxygenase from Aspergillus terreus can convert dodecanoic acid into this compound.

P450-TT (CYP116B46 from Tepidiphilus thermophilus) and P450-JT: These enzymes have also demonstrated the ability to hydroxylate dodecanoic acid at the C5 position with high regioselectivity. manchester.ac.uk

The table below summarizes the enzymes known to be involved in the metabolism of this compound and its precursor.

Enzymes Involved in this compound Metabolism| Enzyme Family | Specific Enzyme | Substrate | Product | Biological System |

|---|---|---|---|---|

| Cytochrome P450 | CYP505E3 | Dodecanoic acid | This compound | Aspergillus terreus |

| Cytochrome P450 | P450-TT (CYP116B46) | Dodecanoic acid | This compound | Tepidiphilus thermophilus |

| Cytochrome P450 | P450-JT | Dodecanoic acid | This compound | Not specified |

| Acyl-CoA Synthetase | Medium-chain acyl-CoA synthetase | 5-Hydroxydecanoic acid | 5-Hydroxydecanoyl-CoA | Mitochondria |

| Acyl-CoA Dehydrogenase | Medium-chain acyl-CoA dehydrogenase (MCAD) | 5-Hydroxydecanoyl-CoA | 5-Hydroxydecenoyl-CoA | Mitochondria |

| Enoyl-CoA Hydratase | Enoyl-CoA hydratase | 5-Hydroxydecenoyl-CoA | 3,5-Dihydroxydecanoyl-CoA | Mitochondria |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA dehydrogenase (HAD) | 3,5-Dihydroxydecanoyl-CoA | 3-Keto-5-hydroxydecanoyl-CoA | Mitochondria |

Once formed, 5-hydroxydodecanoyl-CoA can serve as a substrate for the enzymes of the β-oxidation pathway, including medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase. nih.gov Studies on 5-hydroxydecanoate (B1195396) have shown that its activated form, 5-hydroxydecanoyl-CoA, is indeed a substrate for MCAD. nih.gov

Oxidative Processes and Hydroxylated Fatty Acid Formation

The primary mechanism for the formation of this compound in biological systems is through the oxidative modification of its parent fatty acid, dodecanoic acid. This process is a key example of how cells can functionalize fatty acids to create molecules with specific biological activities.

The hydroxylation of dodecanoic acid at the C5 position is a regio- and sometimes stereoselective reaction catalyzed by cytochrome P450 monooxygenases. manchester.ac.uk These enzymes utilize a heme cofactor and molecular oxygen to introduce a hydroxyl group onto the fatty acid backbone. This targeted oxidation transforms a relatively inert hydrocarbon chain into a more reactive and functionally diverse molecule.

The formation of hydroxylated fatty acids like this compound is a critical step in generating lipid diversity. This diversity is essential for the wide range of functions that lipids perform, from structural components of membranes to signaling molecules that regulate complex cellular processes. The oxidative formation of this compound is therefore a fundamental process that contributes to the complexity and functionality of the cellular lipidome.

Advanced Analytical Methodologies for Hydroxy Fatty Acid Profiling in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For hydroxy fatty acids, both gas and liquid chromatography are extensively used, each offering distinct advantages for analysis.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) for Fatty Acid Analysis

Gas chromatography (GC), particularly in its gas-liquid chromatography (GLC) form, is a powerful and well-established method for the analysis of fatty acids. rsc.orgnih.gov It provides high-resolution separation with excellent sensitivity and reproducibility for both qualitative and quantitative analyses. rsc.org In GC, compounds are separated based on their partitioning between a gaseous mobile phase and a liquid stationary phase within a column. rsc.org

The analysis of hydroxy fatty acids like 5-hydroxydodecanoic acid by GC typically requires a derivatization step to increase their volatility and thermal stability. youtube.comresearchgate.net This is because the presence of the polar hydroxyl and carboxyl groups makes them less volatile. Common derivatization methods include esterification to convert the carboxylic acid to an ester (e.g., a methyl ester) and silylation to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. youtube.commdpi.com

The choice of the GC column is critical for achieving good separation. Fused silica (B1680970) capillary columns are often used due to their high surface inertness, thermal stability, and ability to provide high resolution and reproducible retention times. nih.govlibretexts.org Temperature programming, where the column temperature is increased during the analysis, is often employed to effectively separate a wide range of fatty acid derivatives with different boiling points. libretexts.orgiptsalipur.org

Table 1: Typical GC Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Fused Silica Capillary (e.g., HP-5ms) | Provides high resolution and thermal stability. nih.govmdpi.com |

| Stationary Phase | 5% Phenyl Methyl Siloxane | A nonpolar phase suitable for fatty acid methyl esters. mdpi.com |

| Carrier Gas | Helium, Nitrogen, or Argon | Inert gas to carry the sample through the column. libretexts.org |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and structural information. mdpi.comnih.gov |

| Oven Program | Initial temp 50°C, ramp 15°C/min to 250°C | Separates compounds based on boiling points. mdpi.com |

Liquid Chromatography (LC) Approaches for Hydroxy Fatty Acid Profiling

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another vital technique for analyzing hydroxy fatty acids. aocs.orgnih.gov Unlike GC, LC analysis can often be performed without derivatization, which simplifies sample preparation. nih.govresearchgate.net LC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. jsbms.jp

Reversed-phase HPLC is the most common LC mode for fatty acid analysis. jsbms.jp In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.netmdpi.com Fatty acids are separated based on their chain length and degree of unsaturation. aocs.org For hydroxy fatty acids, the presence of the hydroxyl group increases polarity, affecting its retention time compared to its non-hydroxylated counterpart.

To enhance detection, especially when using UV detectors, fatty acids can be derivatized to attach a chromophore. For instance, converting them to p-bromophenacyl (PBP) esters allows for sensitive UV detection. nih.gov The separation of these derivatives can be achieved on a silicic acid column with a mobile phase like isopropanol in n-hexane. nih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation and Detection

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of molecules. taylorandfrancis.com It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. youtube.com When coupled with chromatographic techniques, it becomes a highly specific and powerful analytical method. agnopharma.com

LC-MS and LC-MS/MS in Hydroxy Fatty Acid Analysis

The combination of liquid chromatography with mass spectrometry (LC-MS) is a premier technique for the analysis of hydroxy fatty acids. nih.govresearchgate.net It offers high sensitivity and selectivity, allowing for the detection and quantification of a broad range of fatty acids, often without the need for derivatization. nih.govsemanticscholar.org

In LC-MS analysis of hydroxy fatty acids, electrospray ionization (ESI) in negative ion mode is commonly used, as it efficiently generates deprotonated molecules [M-H]⁻. semanticscholar.orgmdpi.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental formula of the compound. mdpi.comsemanticscholar.org

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation, especially for distinguishing between positional isomers of hydroxy fatty acids. nih.gov In an MS/MS experiment, the [M-H]⁻ ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is often characteristic of the position of the hydroxyl group. mdpi.comnih.gov For example, fragmentation can occur at the C-C bonds adjacent to the hydroxyl group, allowing for its unambiguous localization on the fatty acid chain. nih.gov This capability is crucial for distinguishing a compound like this compound from its other isomers, such as 3-hydroxydodecanoic acid or 12-hydroxydodecanoic acid. mdpi.comresearchgate.net

Table 2: LC-MS Parameters and Findings for Hydroxy Fatty Acid Isomers

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Key MS/MS Fragment Ion (m/z) | Fragmentation Pathway |

|---|---|---|---|

| 10-Hydroxydecanoic acid | 187.1334 | 141.1286 | α-cleavage leading to a loss of HCOOH. mdpi.com |

| 3-Hydroxydecanoic acid | 187.1334 | 59.0155 | β-cleavage resulting in the generation of CH₃COO⁻. mdpi.com |

Matrix-Assisted Laser Desorption Ionization – Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Applications

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the rapid analysis of biomolecules, including lipids, with high sensitivity. researchgate.net In this method, the analyte is co-crystallized with a matrix material on a target plate. A laser is used to irradiate the spot, causing the desorption and ionization of the analyte molecules, which are then analyzed by a time-of-flight mass analyzer. youtube.com

While MALDI-TOF MS is more commonly associated with the analysis of large molecules like proteins, it has found applications in lipidomics. nih.gov It can be used for the rapid profiling and fingerprinting of triacylglycerols and other lipids in complex samples like vegetable oils. researchgate.net For hydroxy fatty acids, MALDI-TOF MS can provide molecular weight information. High-energy collision-induced dissociation (CID) experiments within a MALDI-TOF/RTOF (reflectron TOF) instrument can generate fragment ions that are diagnostic for the position of the hydroxyl group. acs.org

A key advantage of MALDI-TOF MS is the simple and rapid sample preparation, which often does not require extensive chemical treatment or purification prior to analysis. nih.gov However, its application for quantitative analysis can be challenging compared to LC-MS. researchgate.net

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical prerequisite for the successful analysis of hydroxy fatty acids. The primary goals are to extract the analytes from the sample matrix, remove interfering substances, and, if necessary, derivatize them to improve their analytical properties. rsc.orgchromatographyonline.com

For GC analysis, derivatization is essential to increase the volatility of hydroxy fatty acids. rsc.org The most common strategies are:

Esterification: The carboxylic acid group is converted to an ester, typically a fatty acid methyl ester (FAME), by reacting with reagents like boron trifluoride-methanol (BF₃-methanol) or by acidic transesterification. rsc.orgchromatographyonline.com

Silylation: The hydroxyl group is converted into a more volatile and thermally stable trimethylsilyl (TMS) ether using silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.commdpi.com

For LC analysis, derivatization is not always necessary but can be employed to enhance detection sensitivity. nih.gov This often involves attaching a UV-absorbing or fluorescent tag to the carboxylic acid group. chromatographyonline.com

Lipid Extraction: Total lipids are extracted from the biological or environmental sample using a solvent system, such as a chloroform/methanol mixture.

Saponification: If the hydroxy fatty acids are bound in complex lipids (e.g., esters), a saponification step (alkaline hydrolysis) is used to release the free fatty acids. rsc.org

Purification: Solid-phase extraction (SPE) can be used to separate different lipid classes or to purify the hydroxy fatty acid fraction from other components. rsc.orgnih.gov

Derivatization: The purified hydroxy fatty acids are derivatized as required by the chosen analytical method (e.g., GC). mdpi.com

These advanced methodologies, from sample preparation through to sophisticated chromatographic and mass spectrometric analysis, provide the necessary tools for researchers to accurately profile and characterize this compound and other hydroxy fatty acids in complex biological and chemical systems.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-hydroxydodecanoic acid |

| This compound |

| 10-Hydroxydecanoic acid |

| 12-hydroxydodecanoic acid |

| Acetonitrile |

| Boron trifluoride-methanol |

| Chloroform |

| Isopropanol |

| Methanol |

| n-hexane |

| p-bromophenacyl esters |

Isomer-Specific Measurement Techniques for Hydroxylated Fatty Acids

The accurate profiling of hydroxylated fatty acids (HFAs) in biological and chemical research necessitates advanced analytical methodologies capable of distinguishing between various isomers. Isomers, molecules with the same chemical formula but different structural arrangements, can exhibit distinct biological activities and chemical properties. For a compound like this compound, isomerism can manifest in two primary forms: positional isomers, where the hydroxyl (-OH) group is located at a different carbon atom along the dodecanoic acid chain (e.g., 2-hydroxy, 3-hydroxy, 12-hydroxy), and stereoisomers (enantiomers), which are non-superimposable mirror images at the chiral center (the carbon atom bonded to the hydroxyl group). The differentiation and quantification of these isomers are critical for understanding their specific roles in various systems.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds, including derivatized hydroxy fatty acids. nih.gov To make HFAs amenable to GC analysis, derivatization of the polar carboxyl and hydroxyl groups is essential to increase their volatility.

Derivatization Strategies:

A common and effective derivatization strategy involves a two-step process:

Esterification: The carboxylic acid group is typically converted to its methyl ester (FAME) by reaction with reagents like methanol with an acid catalyst.

Silylation: The hydroxyl group is converted into a trimethylsilyl (TMS) ether using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step significantly enhances the volatility of the compound. lcms.cz

Isomer-Specific Analysis:

Positional Isomer Identification: The key to distinguishing positional isomers of hydroxydodecanoic acid lies in the fragmentation patterns generated by electron ionization (EI) in the mass spectrometer. The TMS derivative of the hydroxy fatty acid methyl ester undergoes characteristic fragmentation, primarily through α-cleavage at the carbon-carbon bond adjacent to the TMS-ether group. The resulting fragment ions are diagnostic for the position of the original hydroxyl group. researchgate.net For instance, the mass spectrum of the TMS derivative of methyl 5-hydroxydodecanoate would show characteristic ions resulting from cleavage on either side of the C-5 carbon.

Table 1: Characteristic Mass Fragments for Positional Isomers of Hydroxydodecanoic Acid Methyl Ester TMS Ethers (Illustrative) This table presents expected characteristic α-cleavage fragment ions for illustrative purposes, as specific literature data for all this compound isomers is limited. The principles of fragmentation are based on established patterns for similar hydroxy fatty acids.

| Isomer Position | Structure of Diagnostic Fragment 1 | m/z of Fragment 1 | Structure of Diagnostic Fragment 2 | m/z of Fragment 2 |

|---|---|---|---|---|

| 2-hydroxy | [CH(OTMS)COOCH3]+ | 147 | [CH3(CH2)9]+ | 141 |

| 3-hydroxy | [CH2CH(OTMS)COOCH3]+ | 161 | [CH3(CH2)8]+ | 127 |

| 5-hydroxy | [CH3(CH2)6CH(OTMS)]+ | 159 | [(CH2)3COOCH3]+ | 101 |

Enantiomer (Stereoisomer) Resolution: To separate enantiomers (the R and S forms) of this compound, a chiral analytical approach is necessary. This can be achieved in two primary ways with GC-MS:

Chiral Derivatization: The hydroxy fatty acid is reacted with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's reagent), to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

Chiral Stationary Phases: The derivatized hydroxy fatty acid (e.g., the FAME-TMS derivative) is injected onto a GC column that has a chiral stationary phase (CSP). These phases, often based on cyclodextrins, interact differently with the two enantiomers, leading to different retention times and thus, their separation.

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary and often more direct approach for the analysis of hydroxy fatty acids, as it can sometimes be performed without derivatization. However, for robust isomer separation, especially of enantiomers, specific chromatographic strategies are required.

Chromatographic Separation of Isomers:

Positional Isomers: While challenging, the separation of positional isomers of hydroxydodecanoic acid can be achieved using high-resolution reversed-phase liquid chromatography (RPLC) columns. The subtle differences in polarity between isomers can lead to slightly different retention times, allowing for their separation prior to detection by the mass spectrometer.

Enantiomer Resolution: The most effective way to separate enantiomers by LC is through the use of chiral stationary phases. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® columns), are widely used for the resolution of a broad range of chiral compounds, including hydroxy acids. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

Table 2: Illustrative Chiral HPLC Separation Parameters for Medium-Chain Hydroxy Fatty Acids This table provides representative data for the chiral separation of a medium-chain hydroxy fatty acid, illustrating the typical parameters and expected results. Specific conditions for this compound would require method development but would follow these principles.

| Parameter | Value/Description |

|---|---|

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (95:5:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or MS |

| Analyte Example | Racemic 11-Hydroxylauric acid researchgate.net |

| Retention Time (t_R1) | ~8.5 min (for one enantiomer) |

| Retention Time (t_R2) | ~9.8 min (for the other enantiomer) |

| Separation Factor (α) | 1.15 |

| Resolution (R_s) | > 1.5 |

Mass Spectrometric Detection and Characterization:

Tandem mass spectrometry (LC-MS/MS) is invaluable for the structural confirmation of the separated isomers. By selecting the molecular ion (or a related adduct) of hydroxydodecanoic acid as the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic product ions are generated. While these fragment patterns are generally similar for enantiomers, they can be distinct for positional isomers, thus providing an additional layer of identification. The use of multiple reaction monitoring (MRM) allows for highly sensitive and selective quantification of specific isomers, even in complex biological matrices.

Chemical and Enzymatic Synthesis Approaches for Research Grade 5 Hydroxydodecanoic Acid Analogs

Chemo-Enzymatic Synthesis of Hydroxy Fatty Acids for Research

Chemo-enzymatic synthesis leverages the strengths of both traditional chemical methods and biocatalysis to create efficient and selective pathways for complex molecules. nih.gov Enzymes are increasingly recognized as powerful tools in synthetic chemistry because they can catalyze transformations that are difficult to achieve with conventional organochemical methods, often under mild conditions and with high stereoselectivity. nih.govresearchgate.net This approach is particularly valuable for producing hydroxy fatty acids, where achieving regioselectivity is a primary challenge. manchester.ac.uk

In the context of 5-hydroxydodecanoic acid synthesis, a chemo-enzymatic strategy often involves using an enzyme to perform the critical hydroxylation step on a fatty acid substrate. Cytochrome P450 monooxygenases (P450s) are a prominent class of enzymes used for this purpose. manchester.ac.uk For example, wild-type P450s and their engineered variants have been explored for their ability to hydroxylate medium-chain fatty acids at specific mid-chain positions. manchester.ac.ukacs.org

One reported strategy involves a two-step process:

Biocatalytic Hydroxylation : A specific P450 enzyme, such as CYP116B46 from Tepidiphilus thermophilus or CYP505E3 from Aspergillus terreus, is used to introduce a hydroxyl group at the C5 position of dodecanoic acid. manchester.ac.ukacs.org These enzymes exhibit high regioselectivity, targeting the desired carbon atom.

Chemical Lactonization/Purification : Following the enzymatic hydroxylation, the resulting this compound can be purified. Often, under acidic conditions, the hydroxy acid may spontaneously cyclize to form the corresponding δ-dodecalactone. manchester.ac.ukresearchgate.net This lactone can then be isolated and, if desired, hydrolyzed back to the acid in a subsequent chemical step.

This combination allows for the precise installation of the hydroxyl group via biocatalysis, while standard chemical procedures can be used for precursor preparation and final product purification. The table below summarizes the regioselectivity of different P450 enzymes on decanoic and dodecanoic acid, highlighting enzymes that favor the C5 position relevant for this compound synthesis.

| Enzyme | Substrate | C5-Hydroxylated Product (%) | Other Major Products (%) |

| P450-TT (CYP116B46) | Decanoic Acid | 90% | C6 (10%) |

| P450-JT | Decanoic Acid | 51% | C6, C7, C8, C9 |

| P450-TT (CYP116B46) | Dodecanoic Acid | >70% | C6 |

| P450-JT | Dodecanoic Acid | >70% | C6 |

| CYP505E3 | Dodecanoic Acid | Selective for C5 (ω-7) | Not specified |

This table presents data on the regioselectivity of different P450 monooxygenases in hydroxylating medium-chain fatty acids. Data compiled from multiple research findings. manchester.ac.ukacs.org

Synthetic Methodologies for Hydroxylated Fatty Acids

Beyond purely chemo-enzymatic routes, various synthetic methodologies have been developed to produce hydroxylated fatty acids. These methods range from leveraging photochemical reactions to utilizing lactones as stable precursors.

Photochemistry offers an environmentally friendly and effective method for synthesizing derivatives of fatty acids. mdpi.com A key photochemical approach is the hydroacylation reaction, which can be used to create oxo fatty acids that are subsequently reduced to the desired hydroxy fatty acids. mdpi.com

This process typically involves:

Photochemical Hydroacylation : An alkene, such as an ω-alkenoic acid, is reacted with an aldehyde in the presence of a photoinitiator like phenylglyoxylic acid. This light-driven reaction forms a ketone (an oxo fatty acid) at a specific position on the aliphatic chain. mdpi.com

Reduction of the Ketone : The resulting oxo fatty acid is then reduced to a secondary alcohol, yielding the target hydroxy fatty acid. This reduction can be easily achieved using standard chemical reducing agents. mdpi.com

This method is valuable for creating libraries of various hydroxy fatty acid regioisomers for structure-activity relationship studies, as the position of the hydroxyl group can be controlled by the choice of starting alkene and aldehyde. mdpi.com

An important synthetic route to this compound involves the ring-opening of its corresponding lactone, δ-dodecalactone. researchgate.net Hydroxy acids with the hydroxyl group at the C4 (γ) or C5 (δ) position are in equilibrium with their cyclic lactone forms, a reaction that is often catalyzed by acid. manchester.ac.ukresearchgate.net

This relationship provides a practical synthetic strategy:

Synthesis via Lactonization and Hydrolysis : The synthesis can target the more stable and often more easily purified lactone as an intermediate. For instance, biocatalytic hydroxylation of dodecanoic acid by certain enzymes can yield this compound, which under acidic workup conditions (e.g., pH 2), cyclizes to δ-dodecalactone. researchgate.net This lactone can be isolated and then hydrolyzed back to the open-chain this compound under controlled basic or acidic conditions when the final acid form is required for research.

This approach is advantageous because lactones can serve as convenient indicators of successful C5 hydroxylation in biocatalytic screening processes and act as stable precursors for the target hydroxy acid. researchgate.net

Structure Activity Relationship Studies in Hydroxy Fatty Acid Research

Impact of Hydroxyl Group Position on Biological Activity

The specific location of the hydroxyl group on the aliphatic chain of a fatty acid is a critical determinant of its biological function. This positioning affects the molecule's polarity, shape, and ability to form hydrogen bonds, which in turn governs its interaction with enzymes and receptors. The biological properties of a hydroxy fatty acid can be significantly altered by moving the hydroxyl group to a different carbon atom, creating various regioisomers with distinct activities.

Research into the antiproliferative activities of different hydroxypalmitic acid (HPA) regioisomers has demonstrated the importance of the hydroxyl group's position. A study investigating these compounds found that a 6-(S)-HPA regioisomer exhibited potent antiproliferative activity in A549 lung cancer cells. nih.gov This activity was linked to the selective inhibition of histone deacetylase (HDAC) class I enzymes. nih.gov The specific placement of the hydroxyl group at the C-6 position appears to be crucial for this particular biological effect, as other regioisomers did not show the same level of potency.

The principle that hydroxyl group positioning influences bioactivity is well-established for other classes of molecules as well. For instance, in flavonoids, the location of hydroxyl groups is known to play a significant role in their binding affinity to biological targets like single-stranded polyriboadenylic acid. nih.gov Studies on flavone (B191248) derivatives have also shown that the cytotoxic potential of the molecule can depend on the esterification position of a hydroxyl group. nih.gov While not fatty acids, these findings support the general chemical principle that the spatial arrangement of functional groups like hydroxyls is key to molecular interactions and subsequent biological responses. nih.govnih.gov

The identification of hydroxy fatty acid isomers in biological samples remains a challenge due to their high structural similarity. nih.gov However, advanced analytical techniques have revealed that the position of the hydroxyl group influences the fragmentation patterns in mass spectrometry, providing a method to distinguish between isomers. nih.gov This analytical distinction is vital for linking specific isomers to their biological functions.

Table 1: Impact of Hydroxyl Group Position on Biological Activity of Select Hydroxy Fatty Acids

| Compound | Hydroxyl Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Hydroxypalmitic Acid (HPA) | 6-(S) | Potent antiproliferative activity in A549 cells; selective inhibition of HDAC class I enzymes. | nih.gov |

| Hydroxyflavones | 3 | Showed the best binding to poly(rA) compared to 5, 6, and 7-hydroxyflavone (B191518) isomers. | nih.gov |

Influence of Fatty Acid Chain Length and Unsaturation on Bioactivity

Studies on the conjugation of peptides with (R)-3-hydroxyalkanoic acids (R3HAs) have shown that the anti-cancer activity of the resulting molecule is dependent on the carbon chain length of the fatty acid. nih.gov For the peptide DP18L, conjugation with R3HAs that had 9 and 10 carbons was most effective at improving its anti-cancer activity. nih.gov This suggests an optimal chain length is required for the desired biological effect. In some cases, a minimum chain length is necessary; for instance, at least 7 carbons were needed in the R3HA chain to enhance the activity of a different peptide, DP17L. nih.gov

The presence of unsaturation also modulates bioactivity. Research on various newly synthesized saturated and unsaturated hydroxy fatty acids revealed that the introduction of double bonds in the long chain led to reduced antiproliferative activity. nih.gov Similarly, using an odd-numbered (C17) fatty acid chain also resulted in diminished activity, highlighting the specificity of these structural requirements. nih.gov In a different context, when fatty acids were conjugated to the antidiabetic molecule Lisofylline, the resulting prodrugs with oleic acid (unsaturated, C18) and palmitic acid (saturated, C16) backbones demonstrated the most favorable pharmacodynamic profiles compared to others. nih.gov

These findings collectively indicate that there is often an optimal range for fatty acid chain length to achieve maximal biological activity. Deviations from this optimal length, or changes in the saturation state, can lead to a decrease in efficacy.

Table 2: Effect of Chain Length and Unsaturation on Biological Activity

| Molecule Class | Structural Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| (R)-3-hydroxyalkanoic acid-peptide conjugates | Chain length varied from C6 to C12 | Anti-cancer activity was chain-length dependent; C9 and C10 chains were most effective for DP18L peptide. | nih.gov |

| Hydroxy Fatty Acids (HFAs) | Introduction of unsaturation | Reduced antiproliferative activity. | nih.gov |

| Hydroxy Fatty Acids (HFAs) | Use of an odd-numbered (C17) chain | Reduced antiproliferative activity. | nih.gov |

| Lisofylline-Fatty Acid Conjugates | Varied chain length and unsaturation (e.g., Oleic vs. Palmitic acid) | Demonstrated different but favorable pharmacokinetic and pharmacodynamic profiles. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydroxy Fatty Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. longdom.orgjocpr.com QSAR models aim to predict the activity of new or untested compounds based on their structural features, thereby accelerating drug discovery and reducing the need for extensive experimental testing. jocpr.comfiveable.me

The fundamental principle of QSAR is that the biological activity of a molecule is determined by its chemical structure. fiveable.me The QSAR model takes the form of a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In the context of hydroxy fatty acids like 5-Hydroxydodecanoic acid, QSAR models would utilize molecular descriptors that quantify key structural aspects. These descriptors can be categorized as:

Lipophilic Descriptors: Such as the partition coefficient (logP), which is heavily influenced by the fatty acid chain length.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and electron density, which are affected by the electronegative hydroxyl group. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight and volume. The position of the hydroxyl group can create specific steric hindrance or conformational preferences.

By developing a QSAR model for a series of hydroxy fatty acids, researchers can identify which combination of these properties is most correlated with a specific biological activity. For example, a model could predict the antiproliferative potency of various hydroxy fatty acids by considering their chain length, the position of the hydroxyl group, and the presence of double bonds. Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build these models. longdom.orgfiveable.me The resulting models can then guide the rational design of new hydroxy fatty acid analogues with potentially improved potency and selectivity. fiveable.me

Future Directions and Emerging Research Avenues for Hydroxylated Dodecanoic Acids

Development of Highly Regioselective and Thermostable Biocatalysts

The enzymatic synthesis of specific hydroxy fatty acid isomers requires biocatalysts with high precision and robustness. Cytochrome P450 monooxygenases (CYPs) and fatty acid hydratases are the primary enzymes of interest, though they present distinct challenges and opportunities. nih.govnih.govwur.nl

Cytochrome P450s (CYPs): These enzymes are highly versatile and can hydroxylate unactivated C-H bonds, but often suffer from low stability and require complex redox partners. nih.govnih.gov A major focus is enhancing their regioselectivity to target specific carbon atoms, like the C-5 position of dodecanoic acid, and improving their thermostability for industrial applications. nih.govrsc.org

Protein Engineering: Directed evolution and site-directed mutagenesis are powerful tools to alter the substrate specificity and regioselectivity of CYPs. For instance, mutants of P450 BM-3 from Bacillus megaterium have been engineered to hydroxylate various alkanes and fatty acids at specific positions. acs.orgnih.gov Engineering efforts on CYP153A from Marinobacter aquaeolei have also been undertaken to improve its performance in whole-cell biotransformations for producing hydroxylated fatty acids. frontiersin.org

Ancestral Sequence Reconstruction (ASR): This bioinformatic approach resurrects ancient, often highly thermostable, versions of enzymes. rsc.org ASR has been applied to CYP families, yielding ancestral enzymes that are significantly more thermostable than their modern counterparts. rsc.orgnih.govnih.gov For example, resurrected ancestors of the CYP4 family, which are known fatty acid hydroxylases, showed ¹⁰T₅₀ values (the temperature at which 50% of the enzyme is inactivated after a 10-minute incubation) up to 68°C. rsc.orgrsc.org While these ancestral forms may exhibit different regioselectivity compared to extant enzymes, their robustness makes them excellent starting points for further engineering. rsc.orguq.edu.au

Fatty Acid Hydratases (FAHs): These enzymes offer an alternative, non-redox pathway for hydroxylation of unsaturated fatty acids. nih.gov They are generally more stable than CYPs but are limited to substrates with existing double bonds. researchgate.net Research on FAHs involves mining databases for novel enzymes with unique properties. A thermostable FAH from the thermophilic organism Marinitoga piezophila was identified that retained full activity after incubation at 70°C, demonstrating the potential for discovering robust biocatalysts in extremophiles. nih.govresearchgate.net

| Enzyme Class | Research Approach | Key Findings | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | Ancestral Sequence Reconstruction | Resurrected ancestral CYP4 enzymes showed significantly higher thermostability (up to 68°C) compared to modern versions. | rsc.orgrsc.org |

| Cytochrome P450 (CYP) | Directed Evolution | P450 BM-3 mutants were created with altered regioselectivity for hydroxylating medium-chain fatty acids and alkanes. | acs.orgnih.gov |

| Fatty Acid Hydratase (FAH) | Enzyme Mining | A thermostable FAH from Marinitoga piezophila was identified, capable of withstanding temperatures of 70°C. | nih.govresearchgate.net |

Exploration of Novel Microbial Strains for Biotransformation

Using whole microorganisms as "cell factories" is a promising strategy for producing hydroxylated dodecanoic acids from renewable feedstocks like glucose. nih.gov This approach leverages the cell's own metabolism to supply necessary precursors and cofactors. Research is centered on discovering new microbial candidates and genetically engineering established industrial strains like Escherichia coli and Saccharomyces cerevisiae. nih.govacs.org

Escherichia coli : As a well-understood model organism, E. coli is a common target for metabolic engineering. Strategies to enhance hydroxy fatty acid production include:

Increasing Precursor Supply: Overexpressing genes like acetyl-CoA carboxylase (ACCase) and thioesterase ('TesA) to boost the pool of free fatty acids (FFAs). nih.govresearchgate.net

Blocking Degradation Pathways: Knocking out genes such as fadD, which is involved in the first step of fatty acid degradation, to prevent the loss of both the substrate and the hydroxylated product. nih.gov

Introducing Hydroxylating Enzymes: Expressing heterologous P450s, such as CYP102A1 from Bacillus megaterium, to convert the accumulated FFAs into hydroxy fatty acids. nih.govresearchgate.net Using these strategies, engineered E. coli strains have successfully produced a mixture of hydroxylated fatty acids, including 11-hydroxydodecanoic acid, directly from glucose, with titers reaching up to 548 mg/L in fed-batch fermentations. nih.govresearchgate.net Other work using engineered E. coli expressing a fusion protein of CYP153A from Marinobacter aquaeloei achieved production of 4 g/L of ω-hydroxydodecanoic acid from dodecanoic acid methyl ester. nih.gov

Saccharomyces cerevisiae : This yeast is another attractive host due to its robustness in industrial fermentations. oup.com Similar engineering principles are applied, including disrupting fatty acid degradation pathways (e.g., knocking out the fatty acyl-CoA oxidase gene POX1) and expressing P450 systems. acs.orgnih.gov An engineered S. cerevisiae strain expressing CYP52M1 from Starmerella bombicola was able to produce ω-hydroxylated C16 and C18 fatty acids, achieving a titer of 347 mg/L in a fed-batch fermentation. acs.orgnih.gov

| Microorganism | Engineering Strategy | Product | Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Co-expression of ACCase, 'TesA, CYP102A1; knockout of fadD | Mixed Hydroxy Fatty Acids (including 11-OH-C12) | 548 mg/L | nih.govresearchgate.net |

| Escherichia coli | Expression of engineered CYP153A fusion protein and AlkL transporter | ω-Hydroxydodecanoic acid | 4 g/L | nih.gov |

| Saccharomyces cerevisiae | Disruption of FAA1, FAA4, POX1; expression of CYP52M1 | ω-Hydroxy C16/C18 Fatty Acids | 347 mg/L | acs.orgnih.gov |

Advanced Lipidomics for Comprehensive Hydroxy Fatty Acid Profiling in Complex Biological Matrices

Understanding the biological roles of hydroxylated fatty acids and monitoring their production in engineered microbes requires sophisticated analytical techniques capable of identifying and quantifying these molecules within complex mixtures. nih.gov Lipidomics, the large-scale study of lipids, relies heavily on mass spectrometry (MS) coupled with chromatographic separation. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and reliable technique for fatty acid analysis. marinelipids.canih.gov However, due to the low volatility of hydroxy fatty acids, a chemical derivatization step is required prior to analysis. theses.czresearchgate.net This typically involves converting the carboxylic acid group to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. marinelipids.caresearchgate.net The derivatized compounds can then be separated by GC and identified by their characteristic fragmentation patterns in the mass spectrometer. marinelipids.canih.gov GC-MS provides excellent chromatographic resolution and is well-suited for quantitative analysis, especially when using stable isotope-labeled internal standards. nih.govlipidmaps.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as a leading platform for lipidomics due to its high sensitivity and versatility, often without the need for derivatization. nih.govmdpi.com Reversed-phase LC is commonly used to separate lipids based on their acyl chain length and degree of unsaturation. nih.gov This technique is particularly valuable for resolving structural isomers, including regio-isomers of hydroxylated fatty acids (e.g., distinguishing 5-hydroxydodecanoic acid from other isomers), which can be challenging. mdpi.comacs.org The use of tandem mass spectrometry (MS/MS) provides structural information that aids in the confident identification of specific hydroxy fatty acids in complex biological extracts. acs.orgresearchgate.net

| Technique | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass analysis. | High resolution, robust quantification, established libraries. | Requires chemical derivatization, not suitable for thermally labile compounds. | marinelipids.caresearchgate.netlipidmaps.org |

| LC-MS/MS | Separation of molecules in liquid phase, followed by mass analysis and fragmentation. | High sensitivity, applicable to a wide range of lipids, can resolve isomers, no derivatization often needed. | Matrix effects (ion suppression), can be more complex to develop methods. | nih.govmdpi.comacs.org |

Q & A

Q. What are the recommended methods for synthesizing 5-Hydroxydodecanoic acid and its derivatives in a laboratory setting?

- Methodological Answer : Synthesis typically involves hydroxylation of dodecanoic acid precursors or lactonization of this compound to form δ-dodecalactone. Key steps include acid-catalyzed cyclization under controlled temperatures (e.g., 80–100°C) to minimize side reactions like oligomerization . For derivatives such as esters (e.g., ethyl 5-hydroxydecanoate), esterification with alcohol in the presence of sulfuric acid or enzymatic catalysts is common. Purity is ensured via vacuum distillation and monitored by thin-layer chromatography (TLC) .

Q. How can researchers ensure safe handling and storage of this compound during experimental procedures?

- Methodological Answer : Due to its flammability (GHS02) and skin/eye irritation risks (GHS07), strict protocols are required:

- Use explosion-proof equipment and grounded containers to prevent static discharge .

- Store in tightly sealed, corrosion-resistant containers at ≤4°C under inert gas (e.g., nitrogen) to avoid oxidation .

- Personal protective equipment (PPE), including nitrile gloves and chemical goggles, is mandatory during handling .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via characteristic peaks (e.g., hydroxyl proton at δ 1.5–2.0 ppm, lactone carbonyl at δ 170–175 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 210 nm .

- Mass Spectrometry (MS) : Identifies molecular ions (e.g., m/z 198.30 for the lactone form) and fragmentation patterns .

Q. How can researchers detect and quantify trace amounts of this compound in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (detection limits ~0.1 ng/mL) using multiple reaction monitoring (MRM) .

- Derivatization : Enhances detectability via silylation (e.g., BSTFA) for gas chromatography (GC-MS) analysis .

- Internal Standards : Stable isotopes (e.g., deuterated analogs) improve quantification accuracy in tissues or serum .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Systematic Reviews : Follow PRISMA guidelines to assess study heterogeneity, including variations in dose, model systems, and assay conditions .

- Meta-Analysis : Statistically integrate data from independent studies to identify confounding variables (e.g., pH-dependent solubility differences) .

- Dose-Response Curves : Reproduce experiments across multiple labs to validate EC50/IC50 values .

Q. How do computational models contribute to understanding the interaction mechanisms between this compound and lipid bilayers?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model insertion dynamics into lipid bilayers using force fields (e.g., CHARMM36) to study effects on membrane fluidity .

- Density Functional Theory (DFT) : Calculate energy barriers for lactone ring opening/closing in aqueous environments .

- QSAR Models : Predict bioactivity based on substituent effects (e.g., hydroxyl position vs. antimicrobial potency) .

Q. What are the challenges in establishing standardized protocols for studying the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- Isotope Tracing : Use ¹³C-labeled compounds to track β-oxidation pathways in hepatocytes, but requires optimization to avoid isotopic dilution .

- Enzyme Inhibition Studies : Co-administer inhibitors (e.g., etomoxir for CPT1) to isolate specific metabolic routes .

- Tissue-Specific Profiling : Microdialysis in vivo to assess regional metabolism differences .

Q. What advanced spectroscopic methods are required to elucidate the dynamic conformational changes of this compound in different solvent environments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.